molecular formula C13H8ClFN2 B3027984 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine CAS No. 1447606-90-7

7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine

Cat. No. B3027984
CAS RN: 1447606-90-7
M. Wt: 246.67
InChI Key: GQKVEKVONYHUHX-UHFFFAOYSA-N
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Description

“7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridines derivatives in neutral, weak basic organic solvents .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Pyridine compounds have been recognized for their therapeutic potential, including antimicrobial and antiviral properties . The presence of the pyridine nucleus, often combined with heterocycles or organic groups, influences the compound’s geometry and interaction with specific proteins. This selectivity defines its antimicrobial and antiviral effects. Additionally, pyridine enhances water solubility due to its poor basicity.

Anti-Inflammatory and Analgesic Properties

Indole derivatives, which include pyridine-based compounds, have demonstrated anti-inflammatory and analgesic activities . These properties are crucial in managing pain and inflammation-related conditions.

Cyclooxygenase (COX) Enzyme Suppression

Nonsteroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes to reduce the production of eicosanoids (such as prostaglandins and thromboxanes). Pyridine derivatives may play a role in this mechanism .

Drug Synthesis and Druglikeness

Pyrimidine, a diazine derivative, serves as a central unit in various FDA-approved drugs. Researchers explore synthetic methodologies to enhance druglikeness and ADME-Tox properties, making pyridine-containing compounds valuable in drug development .

Future Directions

Recently, the World Health Organization has taken the initiative to develop new TB drugs. Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

properties

IUPAC Name

7-chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2/c14-13-12-9(5-6-16-13)7-11(17-12)8-1-3-10(15)4-2-8/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKVEKVONYHUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C(=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857352
Record name 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine

CAS RN

1447606-90-7
Record name 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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